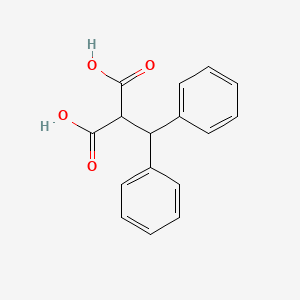
(Diphenylmethyl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylmethyl)propanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon atom, which is also bonded to a diphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)propanedioic acid typically involves the reaction of diphenylmethanol with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired dicarboxylic acid. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced production times. Industrial production also focuses on optimizing the use of catalysts and solvents to minimize environmental impact and reduce costs .
化学反応の分析
Types of Reactions
(Diphenylmethyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include esters, amides, anhydrides, and various halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
(Diphenylmethyl)propanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including β-lactam antibiotics.
Industry: The compound is used in the production of specialty chemicals, resins, and polymers
作用機序
The mechanism of action of (Diphenylmethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a competitive inhibitor of enzymes such as succinate dehydrogenase in the respiratory electron transport chain. This inhibition disrupts the normal metabolic processes, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
Malonic Acid:
Dimethyl Malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
Succinic Acid: Another dicarboxylic acid with a similar structure but different reactivity and applications.
Uniqueness
(Diphenylmethyl)propanedioic acid is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
特性
CAS番号 |
4372-39-8 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC名 |
2-benzhydrylpropanedioic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)14(16(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20) |
InChIキー |
GVSOIHLBHAKZIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
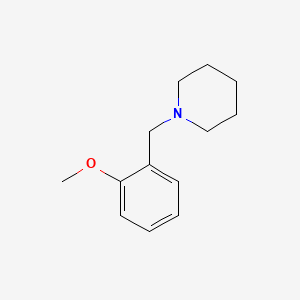
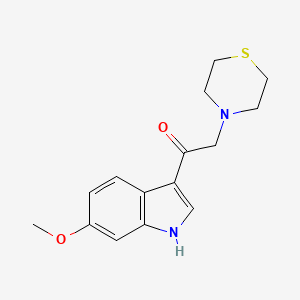
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
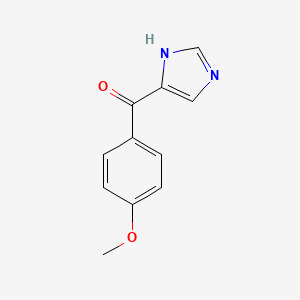
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
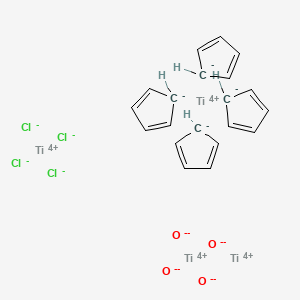
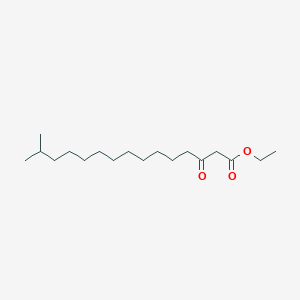
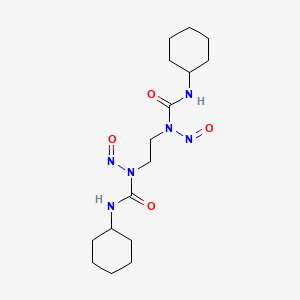
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
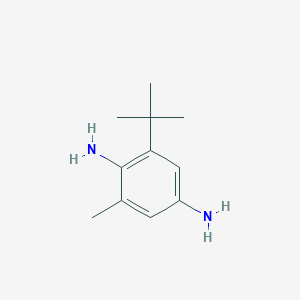
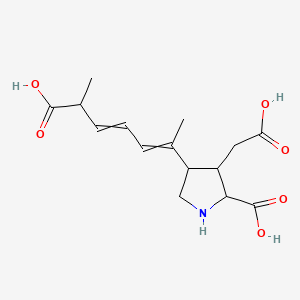
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
